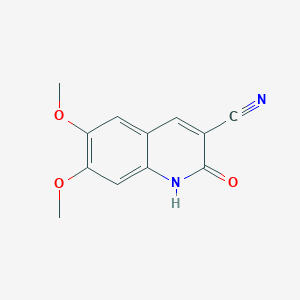

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Beschreibung

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with methoxy groups at positions 6 and 7, a ketone group at position 2, and a nitrile group at position 2. Its molecular structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for analgesic drug development.

Eigenschaften

CAS-Nummer |

42923-95-5 |

|---|---|

Molekularformel |

C12H10N2O3 |

Molekulargewicht |

230.22 g/mol |

IUPAC-Name |

6,7-dimethoxy-2-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C12H10N2O3/c1-16-10-4-7-3-8(6-13)12(15)14-9(7)5-11(10)17-2/h3-5H,1-2H3,(H,14,15) |

InChI-Schlüssel |

MGEPRQONJPLWNI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C#N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4,5-dimethoxyanthranilic acid.

Acylation: The anthranilic acid is acylated using methyl malonyl chloride in the presence of triethylamine to form an intermediate.

Cyclization: The intermediate undergoes cyclization under basic conditions to form the quinoline ring structure.

Nitrile Formation:

Analyse Chemischer Reaktionen

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The methoxy groups at the 6th and 7th positions can be substituted with other functional groups using appropriate reagents.

Halogenation: The compound can undergo halogenation reactions, particularly bromination, to form halogenated derivatives.

Common reagents used in these reactions include bromine for halogenation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Research has indicated that derivatives of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile exhibit potential analgesic effects. A study focused on synthesizing various alkylamides from this compound demonstrated notable analgesic activity, suggesting its utility in pain management therapies . The mechanism of action appears to involve modulation of opioid receptors, although further investigation is needed to elucidate the specific pathways involved.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Recent studies have shown that certain derivatives possess significant antibacterial and antifungal activities against a range of pathogens, including Mycobacterium smegmatis and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds indicate promising potential as new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

A comprehensive study assessed the biological activity of various derivatives of this compound. The results indicated that specific structural modifications could enhance activity against target pathogens while reducing toxicity . This highlights the importance of structure-activity relationships in drug design.

Development of Antituberculosis Agents

In a targeted synthesis project, researchers developed compounds based on the quinoline structure that showed efficacy against Mycobacterium tuberculosis. The findings suggest that modifications to the quinoline core can lead to improved antituberculosis activity .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antihypoxic activity is attributed to its ability to improve oxygen assimilation and increase resistance to oxygen deficit . The compound may also interact with opioid receptors, contributing to its analgesic properties .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Bioisosteric Replacements

The following table summarizes key analogs and their structural/biological distinctions:

Key Structure-Activity Relationship (SAR) Insights

Nitrile vs. Carboxylic Acid: The nitrile group in 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile may enhance metabolic stability compared to carboxylic acid derivatives (e.g., CAS 5278-37-5). However, carboxylic acid analogs exhibit stronger hydrogen-bonding interactions with opioid receptors, leading to higher analgesic potency .

Impact of Heterocyclic Core: Quinoline-based compounds (e.g., target compound) show superior analgesic activity over quinoxaline derivatives (e.g., CAS 1448-88-0), likely due to better alignment with opioid receptor topology .

Substitution at N1 and C3: Allyl or benzyl groups at N1 (e.g., 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) improve bioavailability and receptor binding. Methylation of the methylene bridge in benzylamide derivatives abolishes activity, emphasizing the need for a flexible linker .

Bioisosteric Replacements: Replacing the benzylamide’s phenyl ring with 3-pyridine (e.g., N-(3-pyridinylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) enhances analgesic activity by 20–30% due to additional dipole interactions .

Pharmacological Data Comparison

The table below compares analgesic efficacy (writhing test) of select analogs administered orally at 20 mg/kg:

Biologische Aktivität

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS No. 42923-95-5) is a heterocyclic compound belonging to the quinoline family. It features methoxy groups at the 6th and 7th positions, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position. This structural configuration contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₁₂H₁₀N₂O₃

- Molecular Weight : 230.22 g/mol

The compound's distinctive substitution pattern is critical for its biological activity, particularly in enhancing oxygen assimilation and increasing resistance to hypoxic conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Analgesic Activity

- The compound has shown potential as an analgesic agent , with studies indicating its effectiveness in pain management scenarios.

2. Antihypoxic Activity

- It enhances cellular oxygen utilization under hypoxic conditions, which could be beneficial in treating conditions related to oxygen deficiency.

3. Anticancer Potential

- Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, quinoline derivatives have been evaluated against various cancer cell lines, exhibiting varying degrees of cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of electron-donating groups like methoxy at specific positions enhances activity, while electron-withdrawing groups tend to diminish it .

Comparative Analysis with Related Compounds

A comparison with similar quinoline derivatives reveals the unique profile of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid | Contains hydroxy and carboxylic acid groups | Analgesic properties |

| 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide | Different nitrogen substitution | Used as a fluorescence derivatization reagent |

| 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile | Investigated for inhibition in various biological pathways | Potential anticancer activity |

This table illustrates how the specific methoxy and carbonitrile substitutions in this compound impart distinct chemical reactivity and biological activity compared to related compounds.

Case Study: Analgesic Properties

In a pharmacological screening of various quinoline derivatives, compounds similar to 6,7-Dimethoxy derivatives demonstrated significant analgesic activity. The studies highlighted that specific structural modifications could enhance or reduce efficacy against pain pathways .

Cancer Cell Line Studies

In vitro studies involving cervical cancer (HeLa) and hepatoma cells (SMMC-7721) showed that certain quinoline derivatives exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. The findings suggest that further exploration into the anticancer potential of 6,7-Dimethoxy derivatives is warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.